GPN;Glycylproline p-nitroanilide tosylate
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Overview
Description
Gly-Pro p-nitroanilide p-toluenesulfonate salt is a chemical compound with the empirical formula C13H16N4O4 · C7H8O3S and a molecular weight of 464.49 . It is commonly used as a substrate to assay dipeptidyl peptidase IV (DPPIV) activity in various biological samples . This compound is significant in biochemical research due to its role in enzyme activity assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Pro p-nitroanilide p-toluenesulfonate salt typically involves the reaction of Gly-Pro p-nitroanilide with p-toluenesulfonic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetic acid, and the reaction is carried out at controlled temperatures to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of Gly-Pro p-nitroanilide p-toluenesulfonate salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity level at approximately 99% (TLC) . The compound is then purified and crystallized to obtain the final product suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Gly-Pro p-nitroanilide p-toluenesulfonate salt primarily undergoes hydrolysis and enzymatic reactions. It is a substrate for dipeptidyl peptidase IV, which catalyzes the cleavage of the Gly-Pro bond .
Common Reagents and Conditions
The hydrolysis reaction typically requires aqueous solutions and may be facilitated by acidic or basic conditions. Enzymatic reactions involve the use of dipeptidyl peptidase IV under physiological conditions .
Major Products Formed
The major product formed from the enzymatic cleavage of Gly-Pro p-nitroanilide p-toluenesulfonate salt is p-nitroaniline, which can be detected spectrophotometrically due to its distinct absorbance properties .
Scientific Research Applications
Gly-Pro p-nitroanilide p-toluenesulfonate salt is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a model substrate in studying enzyme kinetics and mechanisms.
Mechanism of Action
The mechanism of action of Gly-Pro p-nitroanilide p-toluenesulfonate salt involves its role as a substrate for dipeptidyl peptidase IV. The enzyme recognizes the Gly-Pro bond and catalyzes its cleavage, resulting in the release of p-nitroaniline . This reaction is crucial for studying the enzyme’s activity and its inhibition by potential therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- Gly-Pro p-nitroanilide hydrochloride
- Gly-Phe p-nitroanilide
- N-Succinyl-Gly-Gly-Phe-p-nitroanilide
Uniqueness
Gly-Pro p-nitroanilide p-toluenesulfonate salt is unique due to its specific use as a substrate for dipeptidyl peptidase IV. Its high purity and well-defined reaction conditions make it a reliable compound for enzyme assays. Compared to similar compounds, it offers distinct advantages in terms of solubility and stability under assay conditions .
Properties
IUPAC Name |
1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLUWCXVWCBOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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